molecular formula C12H14ClN3 B3074638 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline CAS No. 1021109-93-2

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline

Cat. No.: B3074638
CAS No.: 1021109-93-2
M. Wt: 235.71 g/mol
InChI Key: PQSKYDJMEQKGIB-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 5th position and an isopropyl-substituted imidazole ring at the 2nd position of the aniline moiety. Imidazole derivatives are known for their broad range of biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

The synthesis of 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with 2-isopropylimidazole under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the imidazole ring through cyclization reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and metabolic pathways. The chloro group can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

5-Chloro-2-(2-isopropyl-1H-imidazol-1-yl)aniline can be compared with other imidazole derivatives such as:

Properties

IUPAC Name

5-chloro-2-(2-propan-2-ylimidazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-8(2)12-15-5-6-16(12)11-4-3-9(13)7-10(11)14/h3-8H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKYDJMEQKGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(4-chloro-2-nitrophenyl)-2-isopropyl-1H-imidazole as synthesized in above Production Example 7, 0.98 g, tin (II) chloride dihydrate 4.16 g and ethanol 8.8 mL was heated under reflux for 2.7 hours. Neutralizing the reaction liquid with 2N aqueous sodium hydroxide solution under cooling with ice, chloroform was added to the reaction liquid and filtered through Celite. The Celite was washed with chloroform, transferred into a separating funnel and extracted twice with chloroform. The organic layer was washed with water, dried over magnesium sulfate and removed of the solvent by distillation, to provide 0.72 g of the title compound.
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1-(4-chloro-2-nitrophenyl)-2-isopropyl-1H-imidazole
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8.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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